Technical Monograph: 2-Iodothiophene-3-carbonitrile
Technical Monograph: 2-Iodothiophene-3-carbonitrile
Bifunctional Heterocyclic Scaffold for Medicinal Chemistry
Part 1: Executive Summary & Core Identity
2-Iodothiophene-3-carbonitrile (CAS: 18800-01-6) is a high-value heterocyclic intermediate characterized by its dense functionalization. It features an electron-rich thiophene core substituted with two orthogonal electrophilic handles: a reactive iodide at the C2 position and a nitrile group at the C3 position.
This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for the synthesis of fused bicyclic systems such as thieno[2,3-d]pyrimidines (kinase inhibitors) and thieno[2,3-b]pyridines . Unlike its isomer 2-iodothiophene, the presence of the C3-cyano group activates the C2-iodine bond toward oxidative addition while simultaneously serving as a latent electrophile for cyclization.
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 18800-01-6 | Distinct from 2-iodothiophene (3437-95-4) |
| Molecular Formula | C₅H₂INS | |
| Molecular Weight | 235.05 g/mol | High atom economy for fragment-based design |
| Appearance | Pale yellow crystalline solid | Low-melting solid (est.[1][2] mp 40–60 °C) |
| Solubility | DMSO, DMF, DCM, THF | Poor water solubility |
| Stability | Light-sensitive; Store at 2–8°C | Iodine bond is labile to photolysis |
Part 2: Synthetic Methodologies
Accessing this core requires precision to avoid over-iodination or nucleophilic attack on the nitrile. Two primary routes exist, with Regioselective Lithiation being the industry standard for high purity.
Protocol A: Regioselective Lithiation-Iodination (Recommended)
This method exploits the ortho-directing ability of the nitrile group (via coordination) and the acidity of the C2 proton.
Reaction Scheme:
-
Substrate: 3-Cyanothiophene
-
Reagents: Lithium Diisopropylamide (LDA), N-Iodosuccinimide (NIS)
-
Solvent: Anhydrous THF
-
Conditions: -78 °C (Lithiation)
-78 °C to RT (Iodination)
Step-by-Step Workflow:
-
Preparation: In a flame-dried flask under Argon, charge diisopropylamine (1.1 equiv) and THF. Cool to -40 °C.
-
Base Formation: Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate LDA.
-
Lithiation: Cool to -78 °C. Add a solution of 3-cyanothiophene (1.0 equiv) in THF dropwise over 20 min. The solution will darken, indicating the formation of the 2-lithio-3-cyanothiophene species.
-
Critical Insight: The internal temperature must not exceed -70 °C to prevent oligomerization or nucleophilic attack of the lithiated species on the nitrile of another molecule.
-
-
Quench: Add a solution of N-Iodosuccinimide (NIS, 1.05 equiv) in THF rapidly.
-
Workup: Warm to RT. Quench with sat. aq. NH₄Cl and Na₂S₂O₃ (to remove iodine color). Extract with EtOAc.
Protocol B: Sandmeyer-Type Iodination
Alternatively, this compound can be derived from 2-amino-3-cyanothiophene (the Gewald reaction product).
-
Mechanism: Diazotization of the amine (
) followed by displacement with KI. -
Drawback: Lower yields due to the instability of the diazonium intermediate in the presence of the electron-withdrawing nitrile.
Part 3: Reactivity & Functionalization
The utility of 2-iodothiophene-3-carbonitrile lies in its ability to undergo sequential, orthogonal reactions.
C–C Bond Formation (C2 Diversification)
The C2-iodide is highly reactive in Palladium-catalyzed cross-couplings. The adjacent nitrile group exerts an electron-withdrawing effect, making the C–I bond more susceptible to oxidative addition than in unsubstituted iodothiophenes.
-
Suzuki-Miyaura Coupling:
-
Partners: Aryl/Heteroaryl boronic acids.[3]
-
Catalyst System:
(5 mol%), (2 equiv), DME/EtOH/H₂O (2:1:1), 80 °C. -
Application: Synthesis of biaryl cores for glutamate receptor modulators.
-
-
Sonogashira Coupling:
-
Partners: Terminal alkynes.
-
Catalyst System:
, CuI, , THF. -
Outcome: Formation of 2-alkynyl-3-cyanothiophenes, which are precursors to thieno[2,3-c]pyridines.
-
Annulation Strategies (Thienopyrimidine Synthesis)
This is the most critical application in medicinal chemistry. The nitrile and iodide are positioned perfectly to "staple" a second ring.
-
Route A: The Amidine Insertion (One-Pot) Reacting the scaffold with amidines (e.g., acetamidine, guanidine) in the presence of a base (
) and a copper catalyst can lead to direct cyclization. The amidine nitrogen displaces the iodide (Ullmann-type) and subsequently attacks the nitrile. -
Route B: The Suzuki-Cyclization Sequence
-
Suzuki coupling with a 2-aminophenylboronic acid.
-
Acid-catalyzed condensation of the amine onto the nitrile to form a tetracyclic system.
-
Visualization of Chemical Logic
The following diagram illustrates the divergent synthesis and reactivity pathways.
Caption: Synthesis of the core scaffold via lithiation and its divergent transformation into three distinct bioactive classes.
Part 4: Applications in Drug Discovery
Case Study: FLT3 and EGFR Kinase Inhibitors
The thieno[2,3-d]pyrimidine moiety derived from this scaffold is a bioisostere of the quinazoline core found in drugs like Gefitinib.
-
Mechanism: The thiophene sulfur acts as a hydrogen bond acceptor in the kinase hinge region, while the C2-substituent (introduced via the iodide) occupies the hydrophobic pocket.
-
Advantage: The thiophene ring changes the vector of the substituents compared to a phenyl ring, often improving solubility and metabolic stability.
Case Study: Glutamate Receptor Potentiators
Patents (e.g., US20070066573) describe the use of 2-iodothiophene-3-carbonitrile to synthesize biaryl modulators of AMPA receptors. The iodine allows for the precise attachment of specific aryl groups that modulate receptor desensitization.
Part 5: Handling & Safety Data
-
Hazards: Irritant to eyes, respiratory system, and skin.[4] Harmful if swallowed.[4]
-
Storage: The C–I bond is relatively weak. Long-term exposure to light will cause liberation of iodine (turning the solid brown). Store in amber vials under inert gas (Argon/Nitrogen) at 4°C.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which may hydrolyze the nitrile).
References
- Preparation of 2-iodothiophene-3-carbonitrile (Patent US20070066573A1). Google Patents.
-
Thienopyrimidine Scaffolds in Medicinal Chemistry . MDPI Pharmaceuticals. 2022, 15(1), 35. [Link]
-
Design and Synthesis of Thieno[2,3-d]pyrimidines as FLT3 Inhibitors . PubMed Central. [Link]
-
General Properties of 2-Iodothiophene (Analogous Data) . PubChem CID 18921. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Iodothiophene(3437-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
